molecular formula C28H36N4O5S B13859326 1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate

1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate

Cat. No.: B13859326
M. Wt: 540.7 g/mol
InChI Key: LBPPBLYOJCIZRW-RGUWNHNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM 264 is a selective, potent, and orally active antagonist of the platelet-activating factor receptor. This compound has shown significant potential in inhibiting platelet aggregation and has been studied for its effects on various biological systems .

Preparation Methods

The synthesis of YM 264 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

YM 264 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

YM 264 has been extensively studied for its applications in various fields:

Mechanism of Action

YM 264 exerts its effects by selectively binding to the platelet-activating factor receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the aggregation of platelets and reduces inflammation. The molecular targets involved include the platelet-activating factor receptor and associated signaling pathways .

Comparison with Similar Compounds

YM 264 is unique in its high selectivity and potency as a platelet-activating factor receptor antagonist. Similar compounds include:

Properties

Molecular Formula

C28H36N4O5S

Molecular Weight

540.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[(4R)-2-pyridin-3-yl-1,3-thiazolidin-4-yl]methanone

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-,22?;/m0./s1

InChI Key

LBPPBLYOJCIZRW-RGUWNHNTSA-N

Isomeric SMILES

CC(C)(CCN1CCN(CC1)C(=O)[C@@H]2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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